molecular formula C19H20N6OS B11189676 2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one

2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one

Cat. No.: B11189676
M. Wt: 380.5 g/mol
InChI Key: AXNHITNVOVGCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a pyrimidine ring, making it a versatile candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the phenylpiperazine and pyrimidine intermediates. One common method involves the condensation of 4-phenylpiperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where increased acetylcholine levels can help alleviate cognitive symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one apart is its dual functionality, combining the properties of both phenylpiperazine and pyrimidine moieties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C19H20N6OS/c26-17-13-15(14-27-19-20-7-4-8-21-19)22-18(23-17)25-11-9-24(10-12-25)16-5-2-1-3-6-16/h1-8,13H,9-12,14H2,(H,22,23,26)

InChI Key

AXNHITNVOVGCDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.